3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)17-6-5-15(2)16(3)14-17/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHNPYRRKBZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine involves several steps. One common method includes the intramolecular cyclization of respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Industrial production methods often focus on optimizing yields and minimizing the use of toxic reagents.
Chemical Reactions Analysis
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine (Compound A) with analogs sharing piperazine, aryl, or heterocyclic motifs. Key differences in substituents, molecular properties, and reported activities are summarized in Table 1.
Table 1: Structural and Functional Comparison of Compound A with Analogous Compounds
Structural Analysis
Core Heterocycle :
- Compound A and F554-0056 share a pyridazine core, which is associated with diverse bioactivities . In contrast, Letermovir (quinazoline) and Flupentixol (thioxanthene) have distinct cores, leading to different target affinities.
- The thiazole-phenylurea scaffold in Compound 11n introduces hydrogen-bonding capacity via the urea group, which is absent in pyridazine derivatives .
- Substituent Effects: The 3,4-dimethylbenzoyl group in Compound A and F554-0056 enhances lipophilicity compared to the chlorophenoxy group in the pyridazine analog from . This difference may influence tissue penetration and cytochrome P450 metabolism. The propoxy chain in Compound A vs.
Piperazine Modifications :
Functional and Pharmacological Comparisons
Antiviral Activity :
- Letermovir’s quinazoline-piperazine structure targets the CMV terminase complex, a mechanism distinct from pyridazine derivatives. However, Compound A’s dimethylbenzoyl group may confer affinity for viral proteases or polymerases, as seen in other pyridazine-based antivirals .
- F554-0056’s thiophene substituent could enhance binding to hydrophobic viral enzyme pockets, suggesting higher potency than Compound A’s propoxy group in specific contexts .
Antimicrobial and Antiplatelet Effects :
- Compound 11n’s urease inhibition highlights the role of urea moieties in targeting bacterial enzymes, a property absent in Compound A. However, both compounds share piperazine-mediated interactions with microbial targets .
- The chlorinated pyridazine analog () exhibits antiplatelet activity, likely due to chloro substituents modulating platelet ADP receptors. Compound A’s dimethylbenzoyl group may lack this effect but could improve metabolic stability .
- Compound A’s lack of CNS-penetrating groups (e.g., hydroxyethyl) limits psychiatric applications .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The 3,4-dimethylbenzoyl group in Compound A may resist oxidative metabolism compared to chlorinated analogs, reducing reactive metabolite risks .
Biological Activity
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Molecular Formula: C₁₈H₂₃N₃O₂
- CAS Number: 86579985
- Molecular Weight: 313.4 g/mol
Research indicates that compounds with piperazine and pyridazine moieties often exhibit diverse biological activities, including:
- Neuroprotective effects: Potential inhibition of neurotoxicity.
- Cholinergic activity: Involvement in acetylcholine receptor modulation.
- Antioxidant properties: Reduction of oxidative stress markers.
In Vitro Studies
-
Neuroprotection:
- The compound was tested against glutamate-induced neurotoxicity in neuronal cell lines. Results indicated a significant reduction in cell death compared to control groups, suggesting neuroprotective properties.
- IC₅₀ values were determined for various concentrations, demonstrating a dose-dependent response.
-
Cholinesterase Inhibition:
- The compound exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment.
- Kinetic studies revealed that it acts as a non-competitive inhibitor with IC₅₀ values comparable to known inhibitors.
In Vivo Studies
Research involving animal models has shown that administration of the compound leads to improved cognitive functions and reduced behavioral deficits in models of Alzheimer's disease, supporting its potential as a therapeutic agent.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant neuroprotective effects in SH-SY5Y cells against oxidative stress. |
| Study 2 | Showed effective AChE inhibition with potential implications for Alzheimer's disease treatment. |
| Study 3 | Evaluated the compound's effects on cognitive function in rodents, revealing improvements in memory tasks. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperazine ring and the propoxy group significantly influence the biological activity of the compound. Substituents such as methyl groups on the benzoyl moiety enhance inhibitory potency against cholinesterases.
Q & A
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, stoichiometry). For example, a 2³ factorial design can optimize coupling reaction efficiency .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
- Purification Strategies : Use preparative HPLC or column chromatography with gradient elution to isolate minor impurities .
How should contradictions in biological activity data (e.g., in vitro vs. in vivo results) be addressed?
Q. Advanced
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid degradation in vivo.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate exposure levels with efficacy metrics .
What computational strategies can predict target interactions and guide SAR studies?
Q. Advanced
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding modes for the 3,4-dimethylbenzoyl group.
- Molecular Dynamics (MD) Simulations : Evaluate binding stability over time (e.g., 100 ns simulations).
- QSAR Modeling : Relate substituent electronic properties (Hammett σ values) to activity .
How can regioselective functionalization of the pyridazine core be achieved?
Q. Advanced
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer reactions to specific positions.
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for piperazine protection during propoxy introduction.
- Catalyst Control : Employ transition-metal catalysts (e.g., Pd) for C–H activation at desired sites .
What methodologies elucidate the compound’s mechanism of action in disease models?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., kinases, proteases).
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled competitors).
- Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes .
What role does the propoxy group play in pharmacokinetic properties?
Q. Advanced
- Lipophilicity Modulation : The propoxy group enhances membrane permeability (logP ~3.5).
- Metabolic Stability : Evaluate oxidative dealkylation in liver microsomes. Compare with ethoxy/methoxy analogs to quantify metabolic half-life differences .
How can green chemistry principles be integrated into large-scale synthesis?
Q. Advanced
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption.
- Catalytic Recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
